molecular formula C15H12FN5O B5553797 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide

Cat. No. B5553797
M. Wt: 297.29 g/mol
InChI Key: FLGUNXUEIFFMEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide and related compounds often involves innovative methods to enhance efficiency and selectivity. One approach detailed by Moreno-Fuquen et al. (2019) involves a catalyst- and solvent-free synthesis utilizing microwave-assisted Fries rearrangement, showcasing an efficient route to similar heterocyclic amides (Moreno-Fuquen et al., 2019). This method emphasizes the strategic use of intermediates and the benefits of microwave-assisted techniques in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide is often characterized using X-ray crystallography among other techniques. For instance, Saeed et al. (2010) performed a comprehensive study on the crystal structure of a closely related compound, providing insights into its molecular conformation and the interactions that stabilize its structure (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have been explored in various contexts. Research by Cui et al. (2002) on N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates demonstrates the potential antimicrobial activities inherent in these types of molecules, which can be attributed to their structural features and chemical reactivity (Cui et al., 2002).

Physical Properties Analysis

The physical properties of compounds like N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide are crucial for understanding their behavior in different environments. Although specific studies on the physical properties of this compound were not found, research in related compounds often focuses on solubility, melting points, and stability under various conditions, which are essential for pharmaceutical and material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under oxidative or reductive conditions, are fundamental for the application of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide in chemical syntheses and potential pharmaceutical applications. Studies like those conducted by Desai et al. (2013) on the synthesis and antimicrobial screening of similar fluorobenzamides provide valuable insights into the chemical behavior and potential bioactivity of these compounds (Desai et al., 2013).

Scientific Research Applications

Synthesis and Characterization of Derivatives

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide and its derivatives have been synthesized and characterized for their potential in various scientific applications. These compounds, due to their unique structural features, are studied for their intermolecular interactions and potential biological activities. For instance, a study by Shukla et al. (2014) focused on the synthesis and characterization of two biologically active 1,2,4-triazole derivatives, highlighting the presence of various intermolecular interactions such as C–H⋯O and π⋯π interactions, which are crucial for their biological activity (Shukla et al., 2014).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of fluorobenzamides, including those containing the 1,2,4-triazole moiety, have been extensively researched. Desai et al. (2013) synthesized fluorobenzamides with promising antimicrobial analogs, demonstrating significant activity against various bacterial and fungal strains (Desai et al., 2013). Furthermore, Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which showed potent cytotoxic activities against specific human breast and colon cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Catalysis and Synthetic Applications

In synthetic chemistry, these compounds have been utilized in catalyst- and solvent-free conditions, as demonstrated by Moreno-Fuquen et al. (2019), who developed an efficient method for the synthesis of benzamide derivatives via microwave-assisted Fries rearrangement. This process underscores the compounds' utility in facilitating chemical transformations under environmentally friendly conditions (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-11-8-6-10(7-9-11)13(22)18-15-19-14(17)21(20-15)12-4-2-1-3-5-12/h1-9H,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGUNXUEIFFMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide

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